4-fluoro-3-{[4-(prop-2-yn-1-yl)piperazin-1-yl]sulfonyl}-1H-indole
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Overview
Description
4-fluoro-3-{[4-(prop-2-yn-1-yl)piperazin-1-yl]sulfonyl}-1H-indole is a synthetic compound that belongs to the indole class of organic compounds. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a fluorine atom, a piperazine ring, and a sulfonyl group, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-3-{[4-(prop-2-yn-1-yl)piperazin-1-yl]sulfonyl}-1H-indole typically involves multiple steps, starting with the preparation of the indole core. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole ring The piperazine ring can be introduced via nucleophilic substitution reactions, and the sulfonyl group can be added through sulfonylation reactions using sulfonyl chlorides .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to ensure reproducibility and scalability .
Chemical Reactions Analysis
Types of Reactions
4-fluoro-3-{[4-(prop-2-yn-1-yl)piperazin-1-yl]sulfonyl}-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be used to replace the fluorine atom or other substituents with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a probe in biochemical assays and as a tool for studying biological pathways.
Medicine: Explored for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Used in the development of new materials and as a component in specialty chemicals
Mechanism of Action
The mechanism of action of 4-fluoro-3-{[4-(prop-2-yn-1-yl)piperazin-1-yl]sulfonyl}-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 5-fluoro-3-{[4-(prop-2-yn-1-yl)piperazin-1-yl]sulfonyl}-1H-indole
- 4-chloro-3-{[4-(prop-2-yn-1-yl)piperazin-1-yl]sulfonyl}-1H-indole
- 4-fluoro-3-{[4-(methyl)piperazin-1-yl]sulfonyl}-1H-indole
Uniqueness
4-fluoro-3-{[4-(prop-2-yn-1-yl)piperazin-1-yl]sulfonyl}-1H-indole is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom can enhance its metabolic stability and binding affinity to certain targets, while the piperazine and sulfonyl groups contribute to its solubility and reactivity. These features make it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
4-fluoro-3-(4-prop-2-ynylpiperazin-1-yl)sulfonyl-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O2S/c1-2-6-18-7-9-19(10-8-18)22(20,21)14-11-17-13-5-3-4-12(16)15(13)14/h1,3-5,11,17H,6-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYOBZSRRBMBHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCN(CC1)S(=O)(=O)C2=CNC3=C2C(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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